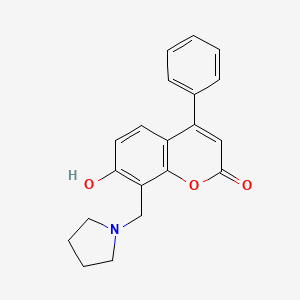

7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Description

7-Hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core structure fused with a benzene ring and a pyrone ring. The compound features a phenyl group at position 4, a hydroxyl group at position 7, and a pyrrolidin-1-ylmethyl substituent at position 6. Coumarins are renowned for their diverse biological activities, including antiviral, antifungal, and antiparasitic properties . The pyrrolidine moiety at position 8 introduces a flexible aliphatic amine group, which may enhance solubility and enable interactions with biological targets through hydrogen bonding or π-π stacking .

Properties

IUPAC Name |

7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-18-9-8-15-16(14-6-2-1-3-7-14)12-19(23)24-20(15)17(18)13-21-10-4-5-11-21/h1-3,6-9,12,22H,4-5,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBMBZHTYVOZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: Phenylacetic acid, salicylaldehyde, and pyrrolidine.

Key Steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

Purification: Techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

“7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The chromen-2-one core can be reduced to a dihydro derivative.

Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of 7-keto-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one.

Reduction: Formation of 7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-dihydrochromen-2-one.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for diseases.

Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of “7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxyl and pyrrolidinyl groups could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Substituent Effects at Position 8

- Piperazine vs. Pyrrolidine: Replacing the pyrrolidine group with a 4-methylpiperazinylmethyl group (as in 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one) increases molecular flexibility and basicity due to the additional nitrogen atom. Piperazine derivatives are noted for their high solubility in both organic and aqueous media, which may improve bioavailability compared to pyrrolidine analogs .

Substituent Effects at Position 4

- 4-Phenyl vs. 4-Methyl or 4-Hydroxyphenyl : The phenyl group at position 4 in the target compound contributes to π-π interactions in biological systems. In contrast, 7-hydroxy-4-methyl-8-(piperazines)chromen-2-ones exhibit reduced steric hindrance, possibly favoring enzyme binding . A 4-hydroxyphenyl analog (7-hydroxy-3-(4-hydroxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one) shows additional hydrogen-bonding capacity, as evidenced by downfield shifts in $ ^1H $ NMR (δ 7.37 ppm for aromatic protons) .

Substituent Effects at Position 7

Antiviral and Antiparasitic Activity

- Coumarins with imidazo[2,1-b]thiazol-6-yl groups at position 3 exhibit inhibitory effects on parvovirus B19 replication, with activity sensitive to minor structural changes .

- Antileishmanial coumarins (e.g., 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one) show EC$_{50}$ values of ~10 μg/mL, suggesting the 2H-chromen-2-one core is a viable scaffold for antiparasitic drug design .

Antifungal Activity

- Coumarins disrupt fungal cell membranes and mitochondrial function via reactive oxygen species (ROS) generation . The pyrrolidine group in the target compound may enhance membrane penetration compared to bulkier substituents.

Spectroscopic and Crystallographic Data

- NMR Shifts : The 4-hydroxyphenyl analog (2f) shows distinct aromatic proton signals at δ 7.37 ppm (doublet, J = 8.4 Hz) and δ 6.84–6.77 ppm (multiplet), reflecting electron-withdrawing effects of the hydroxyl group .

- Crystallography: The piperazine-substituted analog (7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one) crystallizes in the monoclinic P2$_1$/c space group, with hydrogen bonds stabilizing the structure .

Computational Studies

- Similar approaches could predict the target compound’s interactions with biological targets.

Biological Activity

7-Hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This compound is structurally characterized by a coumarin backbone with a phenyl group and a pyrrolidine moiety, which contribute to its pharmacological properties. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Coumarin Core : The initial step involves the condensation of phenolic compounds with appropriate carbonyl sources.

- Substitution Reactions : Subsequent steps involve the introduction of the pyrrolidine group through nucleophilic substitution.

- Purification and Characterization : The final product is purified using chromatographic techniques and characterized using spectroscopic methods (NMR, IR).

Anticancer Effects

Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.0 | Apoptosis induction |

| MCF-7 (Breast) | 12.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens, including both bacteria and fungi. The effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Neuroprotective Properties

Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is significantly influenced by their structural features:

- Hydroxyl Groups : The presence of hydroxyl groups on the coumarin ring enhances its antioxidant properties.

- Substituents on the Phenyl Ring : Electron-withdrawing or electron-donating groups on the phenyl ring can modulate its anticancer activity.

- Pyrrolidine Moiety : This group is critical for enhancing bioavailability and interaction with biological targets.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

- Breast Cancer Study : A study involving mice implanted with MCF-7 cells demonstrated a significant reduction in tumor size following treatment with this compound.

- Neuroprotection in Rodents : Animal models subjected to neurotoxic agents showed improved cognitive function when treated with the compound, indicating potential for further development as a neuroprotective agent.

Q & A

Q. What are the recommended synthetic routes for 7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions starting from simpler coumarin derivatives. A validated approach includes a one-pot reaction using substituted phenols and ethyl phenylpropiolate with FeCl₃ as a catalyst in tetrahydrofuran (THF) . Yield optimization strategies include:

- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂, AlCl₃) to improve regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like dimerization .

Q. Which spectroscopic methods are critical for characterizing this compound’s structure and purity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., hydroxy at C7, pyrrolidinylmethyl at C8) .

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the chromenone core) .

- Mass spectrometry : High-resolution MS validates molecular formula (e.g., C₂₀H₁₉NO₃) and detects impurities .

- X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How do substitution patterns (e.g., hydroxy at C7 vs. C6) influence biological activity, and what contradictions exist in structure-activity relationship (SAR) studies?

- Positional effects : The hydroxy group at C7 enhances anticancer activity compared to C6-substituted analogs, likely due to improved hydrogen bonding with target proteins .

- Contradictions : Some studies report diminished antimicrobial activity with bulky substitutions (e.g., pyrrolidinylmethyl at C8), while others note enhanced solubility and bioavailability . Resolve discrepancies using molecular docking to compare binding affinities across isoforms.

Q. What experimental designs are recommended for evaluating multi-target inhibitory potential (e.g., MAO, AChE) in neurodegenerative disease models?

- Enzyme assays : Use Ellman’s method for cholinesterase (ChE) inhibition and fluorometric assays for monoamine oxidase (MAO) activity .

- Kinetic studies : Determine IC₅₀ values and inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots.

- In vivo models : Prioritize compounds with low cytotoxicity (IC₅₀ > 50 μM in HEK-293 cells) and high blood-brain barrier permeability (e.g., PAMPA assay) .

Q. How can researchers address discrepancies between in vitro and in vivo biological activity data for this compound?

- Solubility limitations : Use prodrug strategies (e.g., esterification of the hydroxy group) to enhance bioavailability .

- Metabolic stability : Perform hepatic microsome assays to identify metabolites causing efficacy loss .

- Dosage adjustments : Optimize dosing regimens in rodent models using pharmacokinetic profiling (e.g., AUC, Cmax) .

Q. What methodologies are effective for analyzing the compound’s interaction with DNA or protein targets?

- Fluorescence quenching : Monitor changes in tryptophan emission spectra to assess protein binding.

- Circular dichroism (CD) : Detect conformational changes in DNA or enzymes upon ligand binding.

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) in real time .

Q. How can computational tools improve the design of analogs with enhanced selectivity for cancer vs. microbial targets?

- QSAR modeling : Train models on datasets of coumarin derivatives with known IC₅₀ values for EGFR or β-lactamase .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses.

- ADMET prediction : Use SwissADME or ADMETLab to filter analogs with favorable toxicity profiles .

Methodological Challenges and Solutions

Q. What strategies mitigate crystallization challenges during X-ray structure determination?

Q. How can researchers resolve overlapping signals in NMR spectra caused by similar substituents?

- 2D NMR techniques : Use HSQC and HMBC to correlate ¹H-¹³C signals and assign crowded regions.

- Deuterated solvents : Replace DMSO-d₆ with CDCl₃ to reduce signal broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.